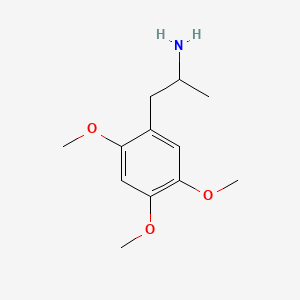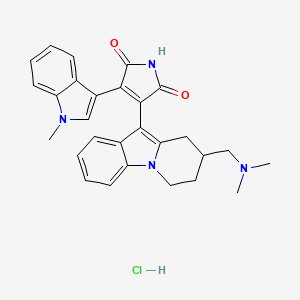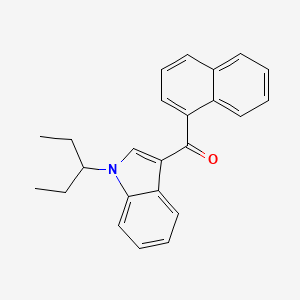
naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a naphthalene ring, an indole moiety, and a pentyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Pentyl Side Chain: The pentyl side chain can be introduced via alkylation reactions, using appropriate alkyl halides and strong bases like sodium hydride.
Coupling with Naphthalene: The final step involves coupling the indole derivative with a naphthalene moiety through Friedel-Crafts acylation, using naphthoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)carboxylic acid.
Reduction: Formation of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanol.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- **Naphthalen-1-yl(1-(butan-2-yl)-1H-indol-3-yl)methanone
- **Naphthalen-1-yl(1-(hexan-4-yl)-1H-indol-3-yl)methanone
- **Naphthalen-1-yl(1-(propyl)-1H-indol-3-yl)methanone
Uniqueness
Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone stands out due to its specific structural configuration, which imparts unique physicochemical properties and biological activities
Propiedades
Número CAS |
2283389-75-1 |
|---|---|
Fórmula molecular |
C24H23NO |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
naphthalen-1-yl-(1-pentan-3-ylindol-3-yl)methanone |
InChI |
InChI=1S/C24H23NO/c1-3-18(4-2)25-16-22(20-13-7-8-15-23(20)25)24(26)21-14-9-11-17-10-5-6-12-19(17)21/h5-16,18H,3-4H2,1-2H3 |
Clave InChI |
OEESYRPHKQOKLA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


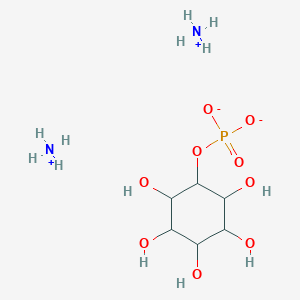
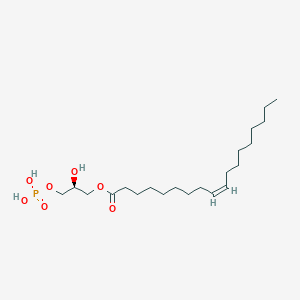

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
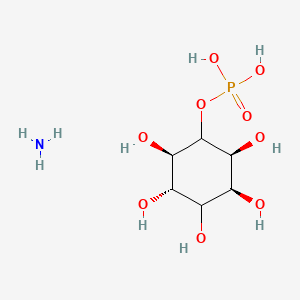
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10766931.png)
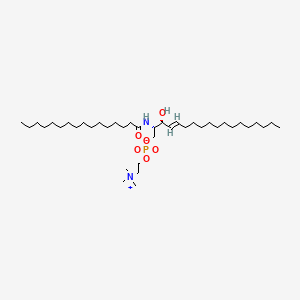
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)
